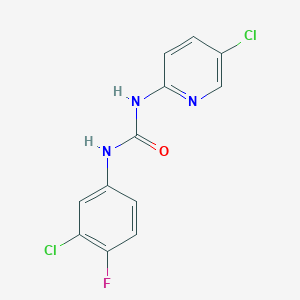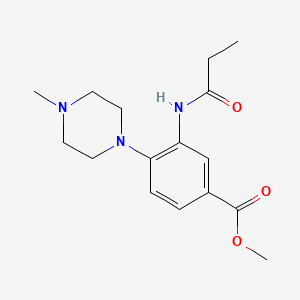
N-(3-CHLORO-4-FLUOROPHENYL)-N'-(5-CHLORO-2-PYRIDYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of both chlorinated and fluorinated aromatic rings, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA typically involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide, which facilitates the formation of the urea linkage. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove impurities and obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process may result in the formation of amine derivatives.
Substitution: The aromatic rings in N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products Formed:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted aromatic compounds with new functional groups replacing chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.
Comparación Con Compuestos Similares
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA can be compared with other urea derivatives that possess similar structural features. Some of these compounds include:
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but lacks the additional chlorine atom on the pyridine ring.
N-(4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA: Similar structure but lacks the chlorine atom on the phenyl ring.
N-(3-CHLORO-4-FLUOROPHENYL)-N’-(3-CHLORO-2-PYRIDYL)UREA: Similar structure but has a different substitution pattern on the pyridine ring.
The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(5-CHLORO-2-PYRIDYL)UREA lies in its specific combination of chlorinated and fluorinated aromatic rings, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FN3O/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZNVFOTZTUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NC=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide](/img/structure/B5357960.png)
![ethyl 6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5357964.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B5357977.png)

![5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5357986.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)
![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![3,4-diethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)


![2-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5358048.png)
